溴唑安

描述

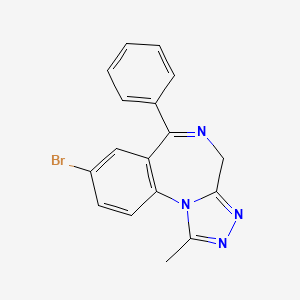

Bromazolam is a designer benzodiazepine that has recently emerged on the drug market. It is structurally related to traditional benzodiazepines and is known for its sedative, hypnotic, anxiolytic, and anticonvulsant activities. Bromazolam has been detected in post-mortem cases, indicating its use and potential abuse in some populations .

Synthesis Analysis

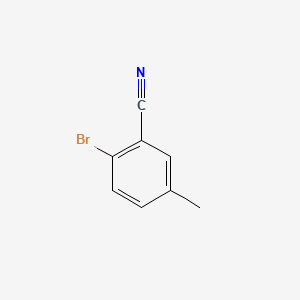

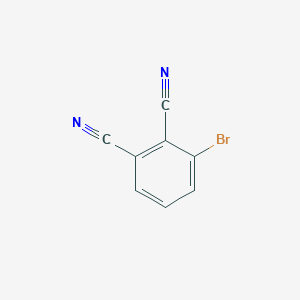

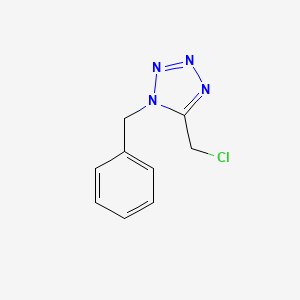

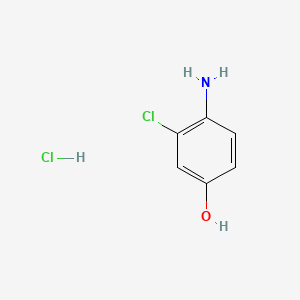

While the provided papers do not directly describe the synthesis of bromazolam, they do provide insights into the synthesis of related compounds. For example, the synthesis of 4-bromo-2,5-substituted oxazoles from N-arylethylamides using solar photo-thermochemical reactions is detailed, which involves bromination and intramolecular nucleophilic substitution steps . This information could be relevant to the synthesis of bromazolam, as similar bromination reactions may be involved.

Molecular Structure Analysis

Bromazolam is likely to share structural similarities with other triazolo-benzodiazepines, such as brotizolam, which is a triazolo-1,4-thienodiazepine derivative . The molecular structure of bromazolam would include a triazole ring fused to a benzodiazepine core, which is characteristic of this class of compounds.

Chemical Reactions Analysis

The enzymatic synthesis of bromo- and chlorocarbazoles provides an example of how bromination reactions can occur in the environment, potentially forming brominated analogs of various compounds . Although this does not directly relate to bromazolam, it demonstrates the types of chemical reactions that brominated compounds can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromazolam are not explicitly detailed in the provided papers. However, based on its classification as a benzodiazepine, it can be inferred that bromazolam would have properties conducive to crossing the blood-brain barrier, such as lipophilicity. The pharmacokinetic study of brotizolam, a related compound, indicates rapid absorption and a short elimination half-life, which could be similar for bromazolam .

Case Studies and Concentrations

Bromazolam has been detected in post-mortem cases, with concentrations ranging from 0.5 to 319.3 ng/mL. These cases often involved co-occurring substances such as fentanyl, suggesting that bromazolam may be used to enhance the effects of opioids . Another study provided plasma concentrations of bromazolam in the low µg/L range, emphasizing the need for sensitive analytical methods to detect such compounds .

科学研究应用

分析毒理学和代谢学

- 溴唑安定(Bromazolam),一种设计型苯二氮䓬类药物,于2021年首次在不列颠哥伦比亚省被检测到。使用液相色谱-高分辨质谱分析尸检案例显示,溴唑安定在41例中被检测到,通常与芬太尼等阿片类药物同时出现。这项研究突显了溴唑安定在法医毒理学中的重要性,以及对新型致幻物质进行敏感检测方法的重要性(Mérette等,2023年)。

- 另一项研究关注溴唑安定的代谢谱,鉴定了体内外的八种代谢物。这项研究对于了解其代谢过程并设计有效的毒理学筛查程序至关重要,强调了细胞色素P450和UDP-葡糖醛酸转移酶同功酶在其代谢转化中的作用(Wagmann et al., 2020)。

药理学研究

- 关于布罗替唑(brotizolam),一种类似于溴唑安定的三唑-1,4-噻二氮䓬类药物,已经显示其对健康成年人的睡眠和表现的影响。这项研究有助于了解相关化合物对睡眠变量和认知功能的药理效应(Nicholson, Stone, & Pascoe, 1980)。

- 关于溴苯甲酰-甲基金刚烷胺(bromobenzoyl-methyladamantylamine)对心肌K+通道的抑制研究,暗示了在心脏药理学中的潜在应用。这些研究揭示了溴唑安定相关物质对心脏功能作用机制的见解(Mészáros等,1982年)。

兽医应用

- 布罗替唑已被研究用于减少小牛在面对新物体测试时的恐惧,展示了其在兽医学中管理动物焦虑方面的潜在用途(Reenen et al., 2009)。

失眠和焦虑的临床试验

- 多项临床试验已调查布罗替唑在治疗失眠和焦虑中的疗效。这些研究为了解类似化合物如溴唑安定在治疗睡眠障碍和焦虑中的治疗潜力提供了基础(Langley & Clissold, 2020; Roehrs et al., 1983; Mamelak, Csima, & Price, 1983)。

神经药理学

- 关于布罗替唑在动物中对中枢神经系统的影响的研究突显了其对了解类似化合物如溴唑安定的神经药理学特性的潜力。这些研究为了解它们的镇静、抗焦虑和抗惊厥作用提供了见解(Kimishima et al., 1984)。

安全和危害

Bromazolam is a relatively novel benzodiazepine, and information regarding this drug is deduced mostly from user reports and case studies . Clinical data on bromazolam is, therefore, quite limited . Bromazolam was always detected with opioids (fentanyl and carfentanil), stimulants (methamphetamine) and/or other benzodiazepines (etizolam and flualprazolam) .

未来方向

The prevalence of bromazolam will likely continue to increase in the U.S. illicit drug market . To ensure public safety and reduce harm, public health and safety officials should advise their communities about bromazolam and the possibility of the substance being mixed with other drugs, including fentanyl .

属性

IUPAC Name |

8-bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN4/c1-11-20-21-16-10-19-17(12-5-3-2-4-6-12)14-9-13(18)7-8-15(14)22(11)16/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCEIOBKDDQAYCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901024058 | |

| Record name | Bromazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901024058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

CAS RN |

71368-80-4 | |

| Record name | 8-Bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71368-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromazolam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071368804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901024058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BROMAZOLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YMC9OT97Z1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

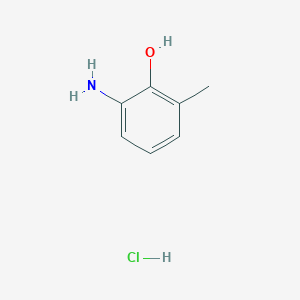

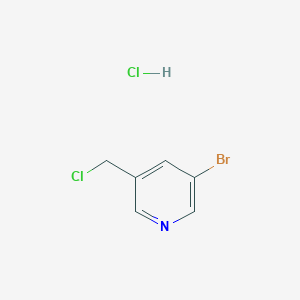

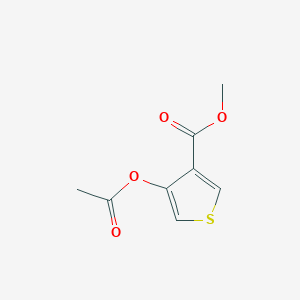

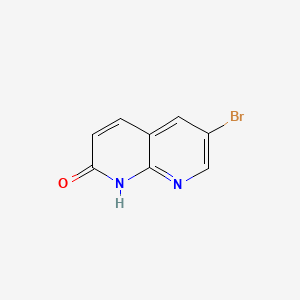

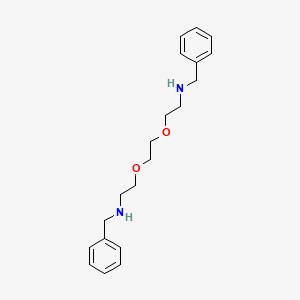

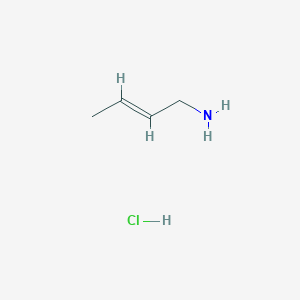

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{1-Azabicyclo[2.2.2]octan-3-yl}methanamine](/img/structure/B1280166.png)